Ethyl 2-(tert-butyl)-5-cyanonicotinate
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Overview
Description
Ethyl 2-(tert-butyl)-5-cyanonicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group, a tert-butyl group, and a cyano group attached to a nicotinic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(tert-butyl)-5-cyanonicotinate typically involves the esterification of 2-(tert-butyl)-5-cyanonicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into the nicotinic acid derivative, followed by esterification with ethanol.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(tert-butyl)-5-cyanonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(tert-butyl)-5-cyanonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(tert-butyl)-5-cyanonicotinate involves its interaction with specific molecular targets, such as nicotinic receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The ester and tert-butyl groups can modulate the compound’s lipophilicity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl nicotinate: Lacks the tert-butyl and cyano groups, making it less lipophilic and potentially less active.
2-(tert-butyl)-5-cyanonicotinic acid: Similar structure but lacks the ethyl ester group, affecting its solubility and reactivity.
Ethyl 2-(tert-butyl)-4-cyanonicotinate: Positional isomer with different chemical properties and reactivity.
Uniqueness: Ethyl 2-(tert-butyl)-5-cyanonicotinate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of the tert-butyl, cyano, and ethyl ester groups makes it a versatile compound for various applications.
Biological Activity
Ethyl 2-(tert-butyl)-5-cyanonicotinate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.
Synthesis of this compound
The synthesis of this compound involves several steps, including the preparation of tert-butyl esters and subsequent conversion to ethyl esters. The process typically yields high purity and can be optimized for various applications in medicinal chemistry.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound and related compounds. In particular, research has focused on its effects on breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231.
Key Findings:
- Cell Proliferation Inhibition: The compound demonstrated significant inhibition of cell proliferation in these cancer cell lines after 24 to 72 hours of treatment. However, its potency was lower compared to established anticancer agents like tamoxifen and olaparib .
- Selectivity: Importantly, the compound did not inhibit the growth of non-malignant MCF-10A breast cells, suggesting a degree of selectivity that is desirable in cancer therapeutics .
Pharmacokinetics
Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
- Half-Life: The compound exhibited a terminal half-life of approximately 0.71 to 0.80 hours in various models .
- Tissue Distribution: It showed moderate exposure in brain tissues and good distribution in the liver and kidneys, indicating potential for central nervous system activity alongside its anticancer effects .
The mechanism through which this compound exerts its biological effects is believed to involve modulation of metabolic pathways critical for cancer cell survival. Specifically, it may inhibit glutaminolysis, a key metabolic process utilized by cancer cells for growth and proliferation .
Case Studies
Case studies involving this compound have highlighted its therapeutic potential:
- Gastroprotective Effects: Related compounds have shown gastroprotective properties in animal models, indicating a broader spectrum of biological activity beyond anticancer effects. These studies demonstrated that pretreatment with such compounds could significantly reduce gastric lesions induced by ethanol exposure .
- Histological Analysis: Microscopic examinations revealed that treatment with this compound led to reduced inflammation and improved mucosal integrity in gastric tissues, which may also have implications for its use in combination therapies .
Properties
Molecular Formula |
C13H16N2O2 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
ethyl 2-tert-butyl-5-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-5-17-12(16)10-6-9(7-14)8-15-11(10)13(2,3)4/h6,8H,5H2,1-4H3 |
InChI Key |
CWIJSWVBKIJRGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C#N)C(C)(C)C |
Origin of Product |
United States |
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